Cas no 2870659-77-9 (2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro- )
2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-7-acetic acid (ACI)
- 2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro-
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- Inchi: 1S/C11H13NO5S/c12-18(15,16)10-5-7-2-1-3-17-9(7)4-8(10)6-11(13)14/h4-5H,1-3,6H2,(H,13,14)(H2,12,15,16)
- InChI Key: YGBPWQHEFYSJRM-UHFFFAOYSA-N
- SMILES: O=C(CC1C(S(N)(=O)=O)=CC2=C(OCCC2)C=1)O
2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39924055-0.05g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 0.05g |
$827.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-0.1g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 0.1g |
$867.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-0.25g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 0.25g |
$906.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-0.5g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 0.5g |
$946.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-1.0g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 1.0g |
$986.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-2.5g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 2.5g |
$1931.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-5.0g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 5.0g |
$2858.0 | 2023-07-07 | ||
| Enamine | EN300-39924055-10.0g |
2-(6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid |
2870659-77-9 | 10.0g |
$4236.0 | 2023-07-07 |
2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro-
2H-1-Benzopyran-7-acetic Acid, 6-(Aminosulfonyl)-3,4-Dihydro: A Comprehensive Overview
2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro, also known by its CAS number 2870659-77-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of the aminosulfonyl group at the 6-position and the acetic acid moiety at the 7-position introduces unique chemical properties and potential biological activities.
The structure of this compound is characterized by a benzopyran skeleton with a dihydro configuration at positions 3 and 4. The aminosulfonyl group (-SO₂NH₂) attached to the 6-position is a key functional group that contributes to its reactivity and biological interactions. The acetic acid group at position 7 adds to the compound's versatility, making it a potential candidate for various chemical modifications and applications.
Recent studies have highlighted the importance of benzopyran derivatives in drug discovery. For instance, research has shown that certain benzopyran derivatives exhibit anti-inflammatory and antioxidant properties, which are attributed to their ability to modulate cellular signaling pathways. The presence of the aminosulfonyl group in this compound further enhances its potential as a bioactive molecule. This group is known to improve solubility and bioavailability, making it an attractive feature for drug development.
The synthesis of 2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors followed by functionalization to introduce the aminosulfonyl and acetic acid groups. Researchers have optimized these synthetic pathways to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and preclinical testing.
In terms of biological activity, this compound has shown promise in preliminary assays. For example, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes. Additionally, its antioxidant properties suggest potential applications in combating oxidative stress-related diseases. These findings underscore the importance of further research into its mechanism of action and therapeutic potential.
The application of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed that it can interact with key protein targets involved in inflammation and oxidative stress. Such insights provide valuable guidance for medicinal chemists aiming to design more potent derivatives.
From an environmental standpoint, the synthesis and handling of this compound are carried out under controlled conditions to minimize any adverse impact on ecosystems. Its stability under various storage conditions has been evaluated, ensuring safe handling during transportation and storage.
In conclusion, 2H-1-Benzopyran-7-acetic acid, 6-(aminosulfonyl)-3,4-dihydro represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, coupled with promising biological activities, positions it as a candidate for further investigation in drug discovery programs.
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